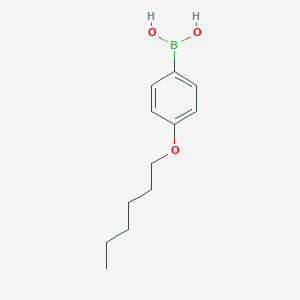

4-Hexyloxyphenylboronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(4-hexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNVLFGOOWUKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394979 | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-08-7 | |

| Record name | B-[4-(Hexyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Hexyloxyphenylboronic Acid

General Synthetic Approaches to Arylboronic Acids

The formation of a carbon-boron bond on an aromatic ring is the key step in synthesizing arylboronic acids. The main strategies involve the borylation of organometallic intermediates or the use of transition metal-catalyzed reactions.

Metal-Halogen Exchange Followed by Borylation

One of the most traditional and widely used methods for preparing arylboronic acids involves a metal-halogen exchange reaction. u-tokyo.ac.jp This process typically starts with an aryl halide, such as 4-bromo-1-hexyloxybenzene, which is reacted with a strong organometallic base like an alkyllithium (e.g., n-butyllithium) or by forming a Grignard reagent with magnesium metal. u-tokyo.ac.jpwikipedia.org This step generates a highly reactive aryl-lithium or aryl-magnesium species.

This organometallic intermediate is then treated with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, at low temperatures to prevent side reactions. u-tokyo.ac.jpbaranlab.org The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final 4-hexyloxyphenylboronic acid. baranlab.org The requirement for cryogenic temperatures and highly reactive organometallic reagents are notable drawbacks of this method. u-tokyo.ac.jp

Table 1: Example of Metal-Halogen Exchange for a Substituted this compound Derivative

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-2,3-difluoro-4-hexyloxybenzene | 1. n-Butyllithium 2. Trimethyl borate 3. Hydrochloric acid | Reaction with n-BuLi at -78 °C, followed by warming to room temperature after addition of trimethyl borate. | 2,3-Difluoro-4-hexyloxyphenylboronic acid | baranlab.org |

Metal-Hydrogen Exchange (Directed Ortho-Metallation) Followed by Borylation

Directed ortho-metalation (DoM) is a powerful regioselective strategy that functionalizes the position ortho (adjacent) to a directing metalation group (DMG) on an aromatic ring. harvard.edunih.gov For a substrate like 1-hexyloxybenzene, the alkoxy group (-OC₆H₁₃) can act as a DMG. The heteroatom (oxygen) coordinates to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). harvard.edunih.govorganic-chemistry.org

This coordination facilitates the deprotonation of the nearest ortho C-H bond, creating a specific aryllithium intermediate. harvard.edu This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate, followed by acidic workup to produce the corresponding 2-alkoxyphenylboronic acid. nih.gov While highly effective for ortho-functionalization, this method is not the primary route to this compound, as the hexyloxy group is para to the boronic acid moiety. However, it is a crucial method for synthesizing other isomers. harvard.edunih.gov

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions have become a preferred method for synthesizing arylboronic acids and their esters due to their high functional group tolerance and milder reaction conditions compared to traditional organometallic routes. beilstein-journals.orgorganic-chemistry.org

Palladium catalysts are exceptionally effective in forming carbon-boron bonds. beilstein-journals.orgalfa-chemistry.com The Miyaura-Ishiyama borylation is a prominent example, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent. alfa-chemistry.comorganic-chemistry.org These reactions typically produce arylboronate esters, which are stable, can be purified by chromatography, and are direct precursors to arylboronic acids. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is renowned for forming carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide. mdpi.com However, the related Miyaura borylation reaction is the key process for the synthesis of the boronic acid precursors. organic-chemistry.orgmdpi.com This reaction couples an aryl halide with a diboron reagent. mdpi.com A critical factor for success is the choice of a weak base, such as potassium acetate (B1210297) (KOAc), which activates the catalyst system for borylation without promoting a premature Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide. organic-chemistry.org

Table 2: Example of Suzuki-Miyaura Reaction Utilizing this compound

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (4-(Hexyloxy)phenyl)boronic acid | tert-Butyl bis(4-bromophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene | 73% | harvard.edumdpi.com |

The synthesis of arylboronate esters, the direct precursors to arylboronic acids, is commonly achieved using palladium catalysts with either tetraalkoxydiboron or dialkoxyhydroborane reagents.

Tetraalkoxydiboron , most notably bis(pinacolato)diboron (B136004) (B₂pin₂), is a widely used reagent in Miyaura borylation. organic-chemistry.orgmdpi.com The reaction couples B₂pin₂ with an aryl halide (e.g., 4-bromo-1-hexyloxybenzene) in the presence of a palladium catalyst and a base like potassium acetate. mdpi.com

Dialkoxyhydroborane , such as pinacolborane (HBpin), offers a more atom-economical alternative to B₂pin₂. nih.gov Palladium-catalyzed systems have been developed that efficiently couple pinacolborane with aryl halides and triflates. These reactions often utilize a phosphine (B1218219) ligand, such as SPhos, in combination with a palladium source like PdCl₂(CH₃CN)₂ to achieve high yields under relatively mild conditions. nih.gov

Table 3: General Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Boron Reagent | Typical Catalyst System | Typical Base | Typical Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) or Pd(OAc)₂/SPhos | KOAc, K₃PO₄ | Dioxane, Toluene, THF | Arylboronic ester | nih.govbeilstein-journals.orgmdpi.com |

| Pinacolborane (HBpin) | PdCl₂(CH₃CN)₂/SPhos | Et₃N, K₃PO₄ | Dioxane, THF | Arylboronic ester | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Direct Synthesis from Aryl Chlorides with Tetrahydroxydiboron (B82485)

The direct synthesis of arylboronic acids from aryl chlorides represents a significant advancement, offering a more economical and accessible route compared to methods starting from aryl bromides or iodides. A notable method involves the palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron (B₂(OH)₄). organic-chemistry.orgnih.govacs.org This approach is advantageous as it utilizes bench-stable reagents and often proceeds under milder conditions than traditional methods, avoiding the need for anhydrous solvents or glovebox techniques. organic-chemistry.orgnih.gov

The general scheme for this transformation involves the coupling of an aryl chloride with tetrahydroxydiboron in the presence of a palladium catalyst and a base. High-throughput experimentation has been employed to optimize the reaction conditions, identifying effective preformed palladium catalysts and the use of solvents like ethanol. organic-chemistry.org A key feature of this method is its broad functional group tolerance, accommodating both electron-rich and electron-withdrawing substituents on the aryl chloride, as well as sterically hindered substrates. organic-chemistry.org To prevent decomposition of the newly formed carbon-boron bond, the resulting arylboronic acids can be efficiently converted in situ to more stable derivatives like trifluoroborates or boronate esters without the need for intermediate isolation and purification. nih.govacs.org

Table 1: Key Features of Direct Synthesis from Aryl Chlorides

| Feature | Description | Reference |

| Boron Source | Tetrahydroxydiboron (B₂(OH)₄) | organic-chemistry.orgnih.gov |

| Catalyst | Palladium-based catalysts | organic-chemistry.orgnih.gov |

| Starting Material | Aryl Chlorides | organic-chemistry.orgnih.gov |

| Key Advantages | Use of bench-stable reagents, functional group tolerance, no need for anhydrous conditions. | organic-chemistry.orgnih.gov |

| In situ Derivatization | Conversion to trifluoroborates or boronate esters to enhance stability. | nih.govacs.org |

Iridium- or Rhodium-Catalyzed C-H or C-F Bond Activation and Borylation

Transition metal-catalyzed C-H and C-F bond activation has emerged as a powerful tool for the direct borylation of arenes, offering high regioselectivity and efficiency.

Iridium-Catalyzed C-H Borylation: Iridium complexes are among the most widely used catalysts for the C-H borylation of arenes. oup.com The seminal work by Ishiyama, Miyaura, and Hartwig identified that iridium complexes in conjunction with bipyridine ligands are highly effective for this transformation. oup.com The most common catalytic system involves an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand like 4,4'-di-tert-butylbipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me₄phen), with bis(pinacolato)diboron (B₂pin₂) as the boron source. acs.org These reactions are known for their high regioselectivity, often directed by steric factors, with borylation typically occurring at the least hindered C-H bond. However, the regioselectivity can be challenging to control, representing a significant area of ongoing research. sioc-journal.cnrsc.org Modifications to the ligands can influence the site-selectivity, enabling ortho-selective borylations by creating a vacant coordination site on the iridium center. oup.com

Rhodium-Catalyzed C-F and C-H Borylation: Rhodium catalysts have also been successfully employed for the borylation of arenes, particularly through C-F bond activation. An ortho-selective C-F bond borylation of polyfluoroarenes using a simple and commercially available [Rh(cod)₂]BF₄ catalyst has been reported. nih.gov This reaction proceeds under mild conditions with high efficiency and a broad substrate scope. nih.gov Rhodium complexes can also catalyze the C-H borylation of arenes and heteroarenes. For example, a rhodium(I)-boryl complex has been shown to be a useful tool for C-H bond activation and catalytic C-F bond borylation. hw.ac.uk Furthermore, rhodium-catalyzed C-C bond activation and borylation of cyclopropanes have been developed, providing access to valuable γ-amino boronates. nih.govrsc.org

Table 2: Comparison of Iridium- and Rhodium-Catalyzed Borylation

| Catalyst Type | Bond Activated | Key Features | Reference |

| Iridium | C-H | High efficiency, regioselectivity often sterically controlled, ligand modification can direct ortho-selectivity. | oup.comacs.orgrsc.org |

| Rhodium | C-F, C-H, C-C | Ortho-selective C-F borylation of polyfluoroarenes, C-H borylation of heteroarenes, C-C activation of cyclopropanes. | nih.govhw.ac.uknih.gov |

Photoinduced Borylation of Haloarenes

Photoinduced borylation has emerged as a mild and often catalyst-free method for the synthesis of arylboronic acids and their esters from haloarenes. nih.govacs.org This approach avoids the need for expensive and potentially toxic transition metal catalysts and ligands, producing innocuous and easily removable by-products. nih.gov The reaction can be carried out on a gram scale and is tolerant of a wide range of functional groups. acs.org

The mechanism of this transformation can involve the formation of an electron donor-acceptor (EDA) complex between the haloarene and a boron source, such as bis(catecholato)diboron (B79384) (B₂cat₂), or through the formation of a halogen-bonding complex. acs.orgresearchgate.net Upon irradiation with visible or UV light, a single-electron transfer (SET) occurs, generating an aryl radical intermediate which is subsequently borylated. acs.orgscispace.com This method is applicable to a broad scope of haloarenes, including iodo-, bromo-, and chloroarenes, and even electron-rich fluoroarenes. nih.govacs.org The choice of solvent can be important, with methanol (B129727) being suitable for reactions with tetrahydroxydiboron, while acetonitrile, isopropanol, and trifluoroethanol can be used for reactions with diboron esters like B₂pin₂. nih.gov

[4+2] Cycloaddition Reactions

While not a direct method for the synthesis of this compound itself, cycloaddition reactions represent a powerful strategy for constructing complex molecules that may contain a boronic acid or boronate ester functionality. The Diels-Alder reaction, a type of [4+2] cycloaddition, can be influenced by the presence of a boronic acid group. nih.gov More relevant to the synthesis of functionalized aromatic systems are cycloaddition reactions that form five-membered heterocycles. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click reaction," can be used to synthesize 1,4-disubstituted-1,2,3-triazoles. nih.govscielo.org.mx A key challenge in combining boronic acid chemistry with CuAAC is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov However, strategies to mitigate this issue, such as the use of protective agents like fluoride (B91410), have been developed. nih.gov

In a different approach, cobalt-catalyzed [2+3] cycloaddition reactions of fluoroalkylated alkynes with 2-formylphenylboronic acids have been shown to produce fluoroalkylated indenol derivatives with high regioselectivity. beilstein-journals.org This demonstrates the utility of boronic acid-containing substrates in building complex carbocyclic frameworks.

Specific Synthesis of this compound

This compound is a versatile reagent used in various synthetic applications, including the construction of liquid crystals and electrochromic materials. nih.govchem960.com

Reaction Parameters and Optimization (e.g., Solvents, Catalysts, Temperature)

The synthesis of this compound is often achieved through a Suzuki-Miyaura cross-coupling reaction, where it serves as a key building block. researchgate.netmdpi.com One common synthetic route involves the reaction of a suitable aryl precursor with a boron-containing reagent. For instance, the reaction of 3,7-dibromo-10-hexyl-10H-phenothiazine with this compound has been reported to occur in the presence of a palladium catalyst. rsc.org

A typical procedure for a Suzuki coupling involving this compound is as follows: A mixture of the aryl halide (e.g., tert-butyl bis(4-bromophenyl)carbamate), this compound, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., an aqueous solution of potassium carbonate) is heated in a suitable solvent like toluene. mdpi.com The reaction is typically carried out under an inert atmosphere (e.g., argon) and refluxed for an extended period, such as 50 hours, to ensure completion. mdpi.com Optimization of these parameters, including the choice of catalyst, base, solvent, and reaction temperature, is crucial for achieving high yields and purity.

Table 3: Typical Reaction Parameters for Suzuki Coupling with this compound

| Parameter | Example | Reference |

| Aryl Halide | tert-Butyl bis(4-bromophenyl)carbamate | mdpi.com |

| Boronic Acid | This compound | mdpi.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | mdpi.com |

| Base | 2M Aqueous Potassium Carbonate | mdpi.com |

| Solvent | Toluene | mdpi.com |

| Temperature | Reflux | mdpi.com |

| Atmosphere | Inert (e.g., Argon) | mdpi.com |

Purification and Isolation Techniques

The purification of boronic acids and their esters can be challenging due to their unique chemical properties. Several methods are available, and the choice depends on the specific compound and the impurities present.

Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvents for recrystallization include hot water, ethanol, benzene, dichloroethane, and ethyl acetate. researchgate.netreddit.com

Column Chromatography: Silica (B1680970) gel column chromatography can be used for the purification of less polar boronic acids and their esters. researchgate.net However, the acidic nature of silica gel can sometimes lead to degradation of the boronic acid. To mitigate this, silica gel can be pre-treated with boric acid. researchgate.net For some boronate esters, neutral alumina (B75360) can be an effective stationary phase. researchgate.net

Derivatization: Impure boronic acids can be purified by converting them into a salt by treatment with a base. The salt can then be isolated by solvent extraction, and subsequent treatment with an acid regenerates the pure boronic acid. google.com Another derivatization technique involves forming a crystalline adduct with diethanolamine, which can be easily separated from impurities. reddit.com

Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving non-polar impurities and boronate esters in the organic layer. reddit.com Following a reaction, a common workup procedure involves pouring the reaction mixture into water and extracting the product with an organic solvent like dichloromethane. The combined organic phases are then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure. mdpi.comrsc.org

Table 4: Purification Techniques for Boronic Acids and Esters

| Technique | Description | Reference |

| Recrystallization | Purification of solid compounds based on differences in solubility. | researchgate.netreddit.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, boric acid-treated silica, neutral alumina). | researchgate.netresearchgate.net |

| Derivatization | Conversion to a salt or a crystalline adduct for easier separation. | reddit.comgoogle.com |

| Extraction | Separation based on differential solubility in immiscible liquid phases. | mdpi.comreddit.com |

Applications of 4 Hexyloxyphenylboronic Acid in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is fundamental to organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. 4-Hexyloxyphenylboronic acid is a valuable reagent in this context, particularly in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically between an organoboron compound and an organohalide under palladium catalysis. gre.ac.uknih.gov this compound is frequently employed as the organoboron partner for the synthesis of substituted biphenyls, which are common structural motifs in pharmaceuticals, liquid crystals, and advanced materials. gre.ac.ukresearchgate.net

The hexyloxy group provides increased solubility in organic solvents and can influence the electronic and physical properties of the final product. Research has focused on optimizing reaction conditions to achieve high yields and accommodate a wide range of functional groups on the coupling partner. mdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions with Alkoxyphenylboronic Acids

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K2CO3 | Dioxane/H2O | >95% |

| 4-Bromobenzoic acid | PdCl2 Nanocatalyst | K2CO3 | Water | >90% researchgate.net |

| ortho-Bromoaniline | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | 95% nih.gov |

This table presents representative conditions for Suzuki-Miyaura couplings involving arylboronic acids, demonstrating the high efficiency of the reaction.

While the Suzuki-Miyaura reaction is the primary application of this compound for C-C bond formation, its role in other named cross-coupling reactions is more nuanced.

Stille and Sonogashira Reactions: The classical Stille reaction involves the coupling of an organostannane (organotin compound) with an organohalide, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Therefore, this compound is not a standard substrate for these transformations, which rely on different classes of organometallic reagents for the transmetalation step. beilstein-journals.orgnih.gov

Chan-Lam Coupling: The Chan-Lam reaction typically forms carbon-heteroatom bonds and is discussed in detail in Section 3.2. While its primary utility is not C-C bond formation, it is mechanistically related to other cross-coupling reactions.

Liebeskind-Srogl Coupling: This reaction provides a powerful method for the synthesis of ketones by coupling a thioester with a boronic acid. nih.govwikipedia.org The reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, proceeding under neutral conditions which makes it suitable for sensitive substrates. organic-chemistry.orgnih.gov Arylboronic acids like this compound are ideal substrates, serving as the source of the aryl group that ultimately becomes one of the ketone's substituents. wikipedia.org

The general mechanism involves the oxidative addition of the palladium catalyst into the carbon-sulfur bond of the thioester, followed by transmetalation with the boronic acid, and subsequent reductive elimination to yield the ketone product. wikipedia.org

Formation of Carbon-Heteroatom Bonds (e.g., Chan-Lam-Evans Coupling, Oxidation)

This compound is also instrumental in forming bonds between carbon and heteroatoms such as oxygen (O) and nitrogen (N). These reactions provide valuable alternatives to traditional methods like nucleophilic aromatic substitution.

The copper-catalyzed Chan-Lam-Evans coupling (often shortened to Chan-Lam coupling) is a prominent reaction for forming aryl ethers and aryl amines. wikipedia.orgnrochemistry.com It involves the cross-coupling of an arylboronic acid with an alcohol, phenol (B47542), or amine. organic-chemistry.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, often running at room temperature and open to the air, which contrasts with the more stringent anaerobic conditions required for many palladium-catalyzed reactions. wikipedia.org

In this context, this compound serves as the arylating agent. When reacted with an alcohol or phenol (O-H nucleophile), it forms a diaryl or alkyl-aryl ether. When reacted with an amine (N-H nucleophile), it produces a secondary aryl amine. organic-chemistry.orgnih.gov The reaction is typically promoted by a copper(II) salt, such as copper(II) acetate (B1210297). organic-chemistry.orgrsc.org

Table 2: Representative Chan-Lam-Evans Coupling Reactions

| Nucleophile | Copper Source | Base/Additive | Solvent | Product Type |

|---|---|---|---|---|

| Phenols | Cu(OAc)2 | Pyridine (B92270) | CH2Cl2 | Diaryl Ether organic-chemistry.org |

| Anilines | Cu(OAc)2 | Triethylamine | CH2Cl2 | Diarylamine organic-chemistry.org |

| Glucosamines | Cu(OAc)2 | Pyridine | N/A | N-Aryl Glycoside rsc.org |

| Imidazoles | Cu(II) Complexes | N/A | N/A | N-Aryl Imidazole researchgate.net |

This table illustrates the versatility of the Chan-Lam-Evans coupling with various nucleophiles.

Furthermore, the carbon-boron bond in this compound can be readily oxidized to a carbon-oxygen bond, providing a straightforward method for synthesizing the corresponding phenol, 4-hexyloxyphenol. This transformation, often referred to as oxidative hydroxylation, can be achieved using various oxidizing agents, with aqueous hydrogen peroxide being a common and environmentally benign choice. arkat-usa.org The reaction is often rapid and can proceed under catalyst-free conditions, making it a highly efficient and green synthetic method. arkat-usa.orgresearchgate.net

Asymmetric Synthesis

The application of boronic acids in asymmetric synthesis is a growing field of research, aimed at the selective production of a single enantiomer of a chiral molecule.

While direct use of this compound in the asymmetric synthesis of standard amino acids is not widely documented, the broader class of boronic acids is central to modern methods for creating chiral α-amino boronic acid derivatives. nih.govnih.gov These compounds are valuable as bioisosteres of α-amino acids in medicinal chemistry. nih.gov A key strategy involves the copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron (B136004). nih.gov This method provides access to α-sulfinamido boronate esters with high stereoselectivity, which can then be converted to the desired chiral α-amino boronic acid derivatives. nih.govsemanticscholar.org

Arylboronic acids have been investigated as organocatalysts in transformations involving chiral alcohols. One notable application is in the racemization of enantiomerically pure secondary and tertiary alcohols. nih.gov While not a synthesis method itself, this catalytic racemization is crucial for dynamic kinetic resolution (DKR) processes, where an undesired enantiomer is continuously racemized in situ, allowing for its conversion into the desired enantiomer by a parallel kinetic resolution, theoretically enabling a 100% yield of a single enantiomer. The process is believed to proceed through a reversible Brønsted acid-catalyzed cleavage of the C–O bond via an achiral carbocation intermediate. nih.gov

Additionally, chiral boron Lewis acids, often generated in situ from a boron source and a chiral ligand like BINOL, are effective catalysts for asymmetric reactions that produce chiral alcohols, such as the Pictet-Spengler-type reaction of anilines with aldehydes. researchgate.net

Hydroboration Reactions

While this compound itself does not participate as a reactant in hydroboration—a reaction characterized by the addition of a boron-hydrogen bond across a double or triple bond—the principles of hydroboration are relevant to the synthesis of its organoborane precursors. The hydroboration-oxidation reaction is a fundamental two-step process in organic chemistry that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orgbyjus.com

The reaction is initiated by the addition of a borane (B79455) reagent, such as borane (BH₃) complexed with tetrahydrofuran (B95107) (THF), across an alkene. wikipedia.orgmasterorganicchemistry.com In this concerted step, the boron atom adds to the less substituted carbon of the double bond, while a hydrogen atom adds to the more substituted carbon. wikipedia.orgchemistrytalk.org This process is repeated until all three B-H bonds of the borane have reacted, resulting in a trialkylborane intermediate. wikipedia.orgbyjus.com The hydroboration step is stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond in a syn addition. wikipedia.orgmasterorganicchemistry.com

The subsequent oxidation step typically involves the treatment of the trialkylborane with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comchemistrysteps.com This replaces the carbon-boron bonds with carbon-oxygen bonds with retention of stereochemistry, ultimately yielding an alcohol. masterorganicchemistry.com

In the context of this compound, a synthetic strategy could involve the hydroboration of a precursor such as 4-hexyloxystyrene. The hydroboration of styrene (B11656) derivatives is known to proceed with the boron atom adding primarily to the terminal carbon of the vinyl group. redalyc.org The resulting organoborane could then be hydrolyzed or oxidized to yield the desired this compound or a related derivative. This hydroboration pathway represents a key method for creating the carbon-boron bond essential to the structure of the target compound.

Derivatization and Functionalization Strategies

This compound is a versatile building block that can be readily derivatized to modify its stability, solubility, and reactivity. These functionalization strategies are crucial for its application in multi-step organic synthesis and materials science.

Boronic acids are frequently converted into boronate esters to enhance their stability and handling characteristics. The most common derivatives are pinacol (B44631) esters, formed by an esterification reaction between the boronic acid and pinacol. This conversion is typically straightforward and improves the compound's solubility in organic solvents and its stability towards self-condensation (boroxine formation).

Another important class of derivatives is potassium organotrifluoroborates. These salts are synthesized by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). acs.org Potassium aryltrifluoroborates are generally stable, crystalline solids that are easy to purify and store compared to their corresponding boronic acids. nih.gov Their tetracoordinate boron center makes them less reactive under certain conditions but they are highly competent nucleophiles in cross-coupling reactions upon activation. nih.govbldpharm.com The conversion from boronic acids to trifluoroborates is often efficient and proceeds well even with crude boronic acid intermediates. acs.org

| Derivative | Typical Reagents | Typical Solvent | Key Advantages |

|---|---|---|---|

| Pinacol Boronate Ester | Pinacol (2,3-Dimethyl-2,3-butanediol) | Dichloromethane, Toluene, or THF | Improved stability, enhanced solubility in organic solvents, purification via chromatography. |

| Potassium Trifluoroborate | Potassium hydrogen fluoride (KHF₂) | Aqueous Methanol (B129727) or Water | High stability (air and moisture), crystalline solid, easy to handle and purify. acs.orgnih.gov |

The primary application of this compound in functionalization is its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate (e.g., aryl, vinyl, or alkyl). organic-chemistry.org The presence of the hexyloxy group provides solubility and can influence the properties of the final conjugated molecule, such as in the synthesis of liquid crystals or other advanced materials. chemscene.com

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom. organic-chemistry.org

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Through this powerful reaction, the 4-hexyloxyphenyl moiety can be conjugated to a vast array of organic scaffolds, leading to the creation of complex molecules like biaryls, which are core structures in many pharmaceuticals and functional materials. nih.govresearchgate.net

| Component | Example | Role in Reaction |

|---|---|---|

| Boronic Acid | This compound | Nucleophilic partner (source of the aryl group). |

| Coupling Partner | Aryl bromide, Aryl iodide, Aryl triflate | Electrophilic partner. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Facilitates the C-C bond formation. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. youtube.com |

| Product Type | Substituted biaryl | Conjugated organic scaffold. |

Catalytic Roles of 4 Hexyloxyphenylboronic Acid

Lewis Acid Catalysis

Arylboronic acids are recognized for their utility as mild, stable, and environmentally benign Lewis acid catalysts. alfa-chemistry.com Their effectiveness stems from the unique electronic characteristics of the boron atom, which enables the activation of various functional groups.

The catalytic activity of 4-Hexyloxyphenylboronic acid is dictated by the electronic properties of its boron center. Boronic acids are trivalent boron compounds with one organic substituent and two hydroxyl groups. wiley-vch.de The boron atom in its neutral state is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. alfa-chemistry.comwiley-vch.de This electron deficiency, with only six valence electrons, makes the boron atom a Lewis acid, capable of accepting a pair of electrons from a Lewis base. allen.innih.gov

This Lewis acidity can be influenced by the substituents on the aromatic ring. aablocks.com The hexyloxy group on this compound is an electron-donating group, which can modulate the acidity of the boron atom. In the presence of a Lewis base, such as a hydroxide (B78521) ion or a substrate with a lone pair of electrons (e.g., an alcohol or a carbonyl group), the boron atom can accept electrons, becoming sp³-hybridized and adopting a tetrahedral geometry. nih.govaablocks.com This interaction activates the substrate, making it more susceptible to subsequent chemical reactions. nih.govacs.org

The primary activation modes of arylboronic acids include:

Brønsted Acid or H-bond Activation: Recent studies suggest that many reactions catalyzed by arylboronic acids may proceed through a Brønsted acid or hydrogen-bond activation pathway rather than direct Lewis acid or covalent catalysis. nih.govacs.org

Covalent Catalysis: In some cases, the boronic acid can react with a substrate to form a covalent intermediate, which then proceeds through the reaction pathway.

The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species is highly dependent on the pH of the medium and the pKa of the boronic acid. nih.govaablocks.com

Arylboronic acids are effective catalysts for dehydration reactions, particularly the conversion of alcohols to alkenes or ethers. pitt.edubeyondbenign.org This process typically involves the activation of the alcohol's hydroxyl group by the Lewis acidic boron center, facilitating the elimination of a water molecule. nih.gov While traditional methods often require strong, corrosive acids like sulfuric or phosphoric acid, arylboronic acids offer a milder alternative. beyondbenign.org Boric acid, a related compound, has been shown to be an efficient catalyst for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a reaction that is enhanced by the complexation between the boron atom and the sugar. dtu.dkresearchgate.net This suggests that arylboronic acids like this compound could similarly catalyze the dehydration of alcohols and polyols.

In carbonyl condensation reactions, such as the aldol (B89426) condensation, the catalyst's role is to activate the carbonyl group. semanticscholar.org Phenylboronic acid has been successfully used to mediate the triple condensation reaction of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds, demonstrating its ability to facilitate C-C bond formation. nih.gov The mechanism under acid catalysis involves the protonation of the carbonyl group to form an enol structure, which then acts as a nucleophile. semanticscholar.org The Lewis acidic nature of this compound allows it to activate carbonyl compounds, making them more electrophilic and prone to attack by nucleophiles, thus promoting condensation.

Arylboronic acids have emerged as potent catalysts for C-C bond-forming reactions, including acylation and alkylation. nih.govstrath.ac.uk The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution where a Lewis acid is required. organic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com In this context, arylboronic acids can activate alcohols toward C-C bond formation through the partial or complete ionization of the C(sp³)–OH bond. nih.govacs.org

Electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of electron-rich arenes using benzylic or allylic alcohols as the electrophile. nih.gov The proposed mechanism involves the formation of a benzylic carbocation, which then undergoes nucleophilic attack to form the alkylated product, with water as the only byproduct. nih.govacs.org

The table below summarizes the results of an arylboronic acid-catalyzed C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols, demonstrating the versatility of this catalytic system.

| Entry | Alcohol Substrate | Diketone/Ketoester Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethanol | Dibenzoylmethane | Product 9 | 98 |

| 2 | 1-(p-Tolyl)ethanol | Dibenzoylmethane | Product 10 | 97 |

| 3 | 1-(4-Methoxyphenyl)ethanol | Dibenzoylmethane | Product 11 | 98 |

| 4 | 1-(4-Fluorophenyl)ethanol | Dibenzoylmethane | Product 12 | 90 |

| 5 | 1-(4-Bromophenyl)ethanol | Dibenzoylmethane | Product 13 | 71 |

Data from a study on arylboronic acid catalyzed C-alkylation reactions. nih.gov

Furthermore, photoredox catalysis has enabled the use of alkylboronic acids as alkylating agents for the synthesis of complex secondary amines in four-component reactions. nih.govchemrxiv.org

Boronic acids can also catalyze cycloaddition reactions. While the provided search results focus more on Brønsted acid catalysis for certain cycloadditions, the underlying principle of activating one of the reaction partners is relevant. nih.govrsc.org For instance, arylboronic acid catalysis has been employed in [4+3] cycloadditions involving the ionization of indolyl alcohols. nih.gov The Lewis acidity of the boronic acid facilitates the formation of a cationic intermediate, which then participates in the cycloaddition cascade. This demonstrates the potential for this compound to act as a catalyst in such transformations, promoting the formation of complex cyclic systems.

Regioselective and Stereoselective Catalysis

Beyond its role in general Lewis acid catalysis, this compound can also direct the outcome of reactions with high selectivity, a critical aspect in the synthesis of complex molecules like carbohydrates.

The synthesis of glycosidic bonds with specific stereochemistry and regiochemistry is a significant challenge in carbohydrate chemistry. frontiersin.org Arylboronic acids have been explored as catalysts to control these aspects of glycosylation. They can form reversible covalent bonds with diols, such as those present in sugar molecules. rsc.org This interaction can be used to temporarily protect certain hydroxyl groups, thereby directing the glycosylation reaction to a specific, unprotected hydroxyl group. This leads to high regioselectivity. researchgate.net

For example, organoborinic acid esters, derived from boronic acids, have been used to activate glycosyl chloride donors for regio- and stereoselective glycosylation. frontiersin.org In reactions with acceptors containing multiple hydroxyl groups, such as glucopyranosyl 4,6-diol, the glycosylation occurred selectively at the 6-OH group. frontiersin.org Similarly, with 2,3,4-triol acceptors, the reaction favored the formation of 1→3 glycosides. frontiersin.org This directing effect is crucial for the efficient synthesis of complex oligosaccharides and glycoconjugates. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the formation of specific anomers (α or β). nih.gov

Kinetic Resolution of Carbohydrate Mixtures

The kinetic resolution of carbohydrates is a critical process for obtaining enantiomerically pure sugars, which are essential building blocks in pharmacology and biochemistry. Boronic acids have been explored as chiral selectors in such resolutions due to their ability to form diastereomeric esters with the diol functionalities of carbohydrates. This interaction can lead to different reaction rates for the enantiomers of a racemic carbohydrate mixture when reacting with a chiral reagent, thus enabling their separation.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific studies or detailed research findings on the application of this compound as a catalyst or reagent in the kinetic resolution of carbohydrate mixtures. The influence of the hexyloxy substituent on the phenylboronic acid moiety in modulating the efficiency and selectivity of such resolutions has not been documented. Therefore, no data tables or detailed research findings on this specific application can be provided.

Catalytic Systems Incorporating this compound

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a widely employed strategy to facilitate catalyst recovery and reuse, thereby enhancing the economic and environmental sustainability of chemical processes. Boronic acid-functionalized polymers have been developed for various applications, including sensing, separation, and catalysis.

The concept of polymer-supported catalysts involves the covalent attachment or non-covalent immobilization of a catalytically active species, such as this compound, onto a polymer backbone. This approach can enhance catalyst stability and allow for its use in continuous flow reactors. The properties of the polymer support, such as its porosity, swelling behavior, and chemical nature, can significantly influence the performance of the immobilized catalyst.

Despite the general interest in polymer-supported boronic acids, specific research detailing the synthesis, characterization, and catalytic application of polymer-supported this compound is not available in the reviewed literature. Consequently, there are no research findings or data to present in a tabular format regarding the catalytic performance of such systems. The potential advantages conferred by the hexyloxy group, such as altered solubility or electronic properties, in a polymer-supported catalytic context remain unexplored.

Advanced Materials Science Applications

Polymers and Hydrogels

Phenylboronic acid (PBA) and its derivatives are extensively used to create "smart" polymers and hydrogels that can respond to specific biological signals. nih.gov The boronic acid group can form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, a common structural motif in saccharides like glucose. mdpi.com This interaction is the foundation for creating materials that respond to changes in sugar concentrations.

While specific research focusing exclusively on 4-hexyloxyphenylboronic acid in hydrogels is not extensively detailed in public literature, its role can be understood based on the well-established functions of its constituent parts: the phenylboronic acid group and the hexyloxy group. The hydrophobic character of the hexyloxy chain is a critical feature that can be used to modulate the properties of the resulting polymer.

In drug delivery, polymers functionalized with PBA moieties can be designed as carriers for therapeutic agents. nih.gov The incorporation of this compound as a monomer during polymerization would introduce hydrophobic domains into the polymer matrix. These domains can serve as reservoirs for hydrophobic drugs, which are often challenging to formulate due to their poor solubility in water. The hexyloxy group enhances the polymer's ability to encapsulate such drugs, potentially leading to higher loading capacities and more controlled release profiles. nih.gov Furthermore, the PBA group can interact with diol-containing biomolecules, offering a mechanism for targeted drug delivery to specific tissues or cells. arvojournals.orgnih.gov

Hydrogels are cross-linked polymer networks capable of absorbing large amounts of water. nih.gov "Smart" hydrogels can undergo volume changes in response to external stimuli like temperature or the presence of specific molecules. researchgate.net

Saccharide-Responsiveness: The primary role of the boronic acid group is to impart saccharide-responsiveness. In the presence of glucose, the boronic acid forms a more hydrophilic boronate ester, causing the hydrogel network to swell. dovepress.comrsc.org This swelling mechanism can be harnessed to trigger the release of an encapsulated drug, making it a promising approach for developing self-regulated insulin (B600854) delivery systems for diabetes treatment. nih.gov

Thermo-Responsiveness: Many thermo-responsive hydrogels are based on polymers like Poly(N-isopropylacrylamide) (PNIPAM), which exhibits a Lower Critical Solution Temperature (LCST) around 32°C. nih.gov Below the LCST, the polymer is soluble; above it, the polymer becomes hydrophobic and collapses. The LCST can be finely tuned by copolymerizing NIPAM with other monomers. Incorporating a hydrophobic monomer like this compound would be expected to lower the LCST of the resulting hydrogel. This allows for the creation of materials that can be injected as a liquid at room temperature and form a solid gel at body temperature, a desirable property for in-situ forming drug depots.

Table 1: Predicted Influence of this compound on Hydrogel Properties

| Property | Functional Group | Predicted Effect on Hydrogel | Rationale |

| Saccharide Sensing | Phenylboronic Acid | Enables glucose-responsive swelling/shrinking | Reversible formation of hydrophilic boronate esters with glucose molecules alters the osmotic pressure within the hydrogel network. rsc.org |

| Hydrophobic Drug Loading | Hexyloxy Group | Increases encapsulation efficiency for hydrophobic drugs | The long alkyl chain creates nonpolar domains within the polymer matrix, which can accommodate and stabilize poorly water-soluble drug molecules. nih.gov |

| Thermal Response (LCST) | Hexyloxy Group | Lowers the Lower Critical Solution Temperature (LCST) | Increasing the overall hydrophobicity of a thermo-responsive polymer (like PNIPAM) causes it to phase-separate from water at a lower temperature. nih.gov |

Organic Electronics and Photonics

In the realm of organic electronics, phenylboronic acids are indispensable reagents for synthesizing the complex conjugated molecules that form the active layers of devices. They are key substrates in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to build the backbones of conductive polymers and oligomers used in OLEDs and organic solar cells.

This compound serves as a valuable building block in this context. The hexyloxy side chain is not just a passive substituent; it is crucial for ensuring that the final conjugated materials are soluble in common organic solvents. This solubility is essential for processing, as it allows the materials to be deposited as uniform, high-quality thin films using techniques like spin-coating or inkjet printing, which is a prerequisite for fabricating efficient electronic devices.

For OLEDs, this compound can be used to synthesize both the light-emitting materials and the charge-transporting materials. By coupling it with various di-halogenated aromatic or heterocyclic compounds, researchers can create extended π-conjugated systems with specific electronic properties. The hexyloxy groups help prevent the rigid polymer chains from aggregating, which would otherwise quench luminescence and reduce device efficiency.

In organic photovoltaics (OPVs), this compound is a precursor for synthesizing the donor or acceptor materials that constitute the photoactive layer. The efficiency of an OPV device is highly dependent on the morphology of this layer. The solubility and film-forming properties imparted by the hexyloxy groups play a critical role in controlling this morphology, thereby influencing charge separation and transport. The chemical supplier ChemScene categorizes the compound as a material for organic solar cells, indicating its role as a building block in this field.

Table 2: Representative Suzuki Coupling Reaction

This table illustrates a general Suzuki-Miyaura coupling reaction where this compound could be used to synthesize a key intermediate for organic electronic materials.

| Reactant A | Reactant B | Catalyst/Base | Product |

| A di-halogenated aromatic compound (e.g., dibromobithiophene) | Palladium Catalyst (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃) | A conjugated oligomer with extended π-system and solubilizing hexyloxy groups. | |

| This compound | Aryl Dihalide | Reaction Conditions | Conjugated Material Precursor |

Liquid Crystalline Materials

This compound is explicitly identified as a building block for liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order.

The molecular architecture required for most liquid crystals (specifically, calamitic or rod-shaped types) consists of a rigid core and one or more flexible terminal chains. The 4-hexyloxyphenyl group is a classic example of such a molecular unit, known as a mesogen.

The Rigid Core: The phenyl ring provides the necessary structural rigidity.

The Flexible Tail: The hexyloxy chain provides fluidity and influences the temperature range over which the liquid crystalline phase is stable.

The boronic acid functionality allows this mesogenic unit to be readily incorporated into more complex structures through Suzuki coupling. By reacting this compound with halogenated phenyl rings, researchers can synthesize larger, elongated molecules like 4'-alkoxy-4-cyanobiphenyls or terphenyl derivatives, which are common components in liquid crystal display (LCD) mixtures. The length and structure of the alkyl chain (hexyloxy in this case) are critical for determining the specific type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid states.

Table 3: Examples of Liquid Crystal Scaffolds from this compound

| Precursor | Coupled With | Potential Liquid Crystal Structure |

| This compound | 4-Bromobenzonitrile | 4-Cyano-4'-hexyloxybiphenyl |

| This compound | 4,4'-Dibromobiphenyl | 4,4''-Dihexyloxy-p-terphenyl |

Nanomaterials Modification

This compound and its derivatives are valuable ligands for the surface functionalization of various nanoparticles. The boronic acid group provides a versatile handle for attaching these molecules to nanoparticle surfaces, thereby imparting new functionalities and enabling their use in a range of advanced applications.

The functionalization of nanoparticles with boronic acids can be achieved through several chemical strategies. For gold nanoparticles (AuNPs), a common approach is to use a derivative of this compound that also contains a thiol group, such as 4-mercaptophenylboronic acid. The thiol group forms a strong covalent bond with the gold surface, leading to the stable attachment of the boronic acid moiety to the nanoparticle nih.govsioc-journal.cn. This method has been successfully used to prepare boronic acid-functionalized AuNPs for various applications, including the selective enrichment of glycopeptides and the detection of bacteria nih.govrsc.org.

For magnetic nanoparticles, such as those made of iron oxide (Fe3O4), a multi-step process is often employed. This can involve first coating the nanoparticles with a silica (B1680970) shell, followed by functionalization with an amine-containing silane. The amine groups can then be coupled to a boronic acid derivative, such as 3-aminophenylboronic acid, using standard coupling agents like EDC and NHS d-nb.inforesearchgate.net. This approach allows for the creation of magnetic nanoparticles with surface-bound boronic acid groups, which can be used for applications such as the selective extraction of biomolecules.

| Nanoparticle Type | Functionalization Strategy | Key Reagents |

| Gold Nanoparticles (AuNPs) | Thiol-gold self-assembly | 4-mercaptophenylboronic acid |

| Magnetic Nanoparticles (Fe3O4) | Amide coupling | Silica coating, amine-silane, 3-aminophenylboronic acid, EDC/NHS |

Boronic acid-functionalized nanoparticles have emerged as promising tools for bioimaging applications. This is largely due to the ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biologically important molecules, including carbohydrates on cell surfaces. By targeting these cell surface glycans, boronic acid-functionalized nanoparticles can be used for targeted imaging of specific cell types, such as cancer cells, which often overexpress certain sialic acid-containing glycoproteins.

While specific studies on the use of this compound-functionalized nanoparticles for bioimaging are not yet prevalent, the general principle is well-established. Nanoparticles functionalized with boronic acids can be conjugated with fluorescent dyes or other imaging agents. When these nanoparticles bind to their target diol-containing molecules on the cell surface, the local concentration of the imaging agent is increased, allowing for enhanced visualization of the targeted cells or tissues. The hexyloxy group in this compound could potentially enhance the cellular uptake of these nanoparticles due to its lipophilic character, which may improve their performance as bioimaging probes.

A particularly exciting application of boronic acid-functionalized materials is in the development of materials that are responsive to reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H2O2), are often produced at elevated levels in pathological environments, such as inflamed tissues and tumors. Phenylboronic acids and their esters can be cleaved by ROS, providing a mechanism for the targeted release of therapeutic agents in these diseased sites acs.orgresearchgate.net.

The mechanism of ROS-responsiveness involves the oxidation of the boronic acid or ester by ROS, which leads to the cleavage of the bond connecting the phenylboronic acid moiety to the rest of the material. This cleavage can trigger the disassembly of a nanoparticle carrier or the release of a conjugated drug molecule nih.gov. For example, nanoparticles have been developed where a drug is attached to a polymer backbone via a ROS-responsive phenylboronic acid linker. In the presence of high ROS concentrations, the linker is cleaved, and the drug is released nih.gov. The hydrophobic hexyloxy group of this compound could be beneficial in the formulation of self-assembled nanoparticles that encapsulate drugs, with the ROS-responsive boronic acid group providing the trigger for drug release.

| Stimulus | Mechanism | Application |

| Reactive Oxygen Species (ROS) | Cleavage of the phenylboronic acid/ester bond | Targeted drug delivery to inflamed tissues or tumors |

Sensing and Diagnostic Tools

The ability of boronic acids to reversibly bind with diols has been extensively exploited in the development of chemical sensors and diagnostic tools for a wide range of analytes. This compound can be incorporated into sensor designs to provide a recognition site for diol-containing molecules.

The most common sensing mechanism for boronic acid-based sensors is fluorescence. In a typical design, a fluorophore is positioned in close proximity to the boronic acid group. The binding of a diol to the boronic acid alters the electronic properties of the boron atom, which in turn modulates the fluorescence of the nearby fluorophore bath.ac.uknih.gov. This change in fluorescence can be a "turn-on" or "turn-off" response, depending on the specific design of the sensor. For example, the interaction between the boronic acid and a neighboring amine group can lead to photoinduced electron transfer (PET), which quenches the fluorescence. When a diol binds to the boronic acid, this interaction is disrupted, and the fluorescence is restored bath.ac.uk.

Boronic acid-based fluorescent sensors have been developed for the detection of various biologically relevant molecules, including carbohydrates (such as glucose), catecholamines, and even ROS rsc.org. The selectivity of these sensors can be tuned by modifying the structure of the boronic acid and the surrounding molecular framework. The incorporation of this compound into such sensor systems could offer advantages in terms of solubility in non-polar environments and interactions with cell membranes, potentially enabling the development of sensors for intracellular applications.

| Analyte | Sensing Principle | Signal Transduction |

| Saccharides (e.g., glucose) | Reversible binding of diols to the boronic acid | Fluorescence modulation (e.g., PET) |

| Catecholamines | Formation of a cyclic boronate ester | Change in fluorescence or electrochemical signal |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid | Change in fluorescence intensity |

Saccharide Sensing Mechanisms and Applications

Phenylboronic acids (PBAs) are widely recognized for their ability to reversibly bind with molecules containing cis-diol functionalities, a structural feature common in saccharides. researchgate.net This interaction forms the basis of their application in saccharide sensing. nih.gov The fundamental mechanism involves the covalent interaction between the boronic acid group and the hydroxyl groups of a saccharide to form a stable cyclic boronate ester. rsc.org This binding event can be engineered to produce a detectable signal, making PBAs valuable as recognition elements in chemical sensors. nih.gov

The efficiency and selectivity of this binding are influenced by several factors, including pH, the structure of the saccharide, and the specific substituents on the phenyl ring of the boronic acid. mdpi.com While general phenylboronic acids have been studied, specific data detailing the saccharide binding mechanism for this compound is not prominently featured in available research. In broader studies, libraries of various substituted phenylboronic acids have been used to create diverse corona phases on carbon nanotubes to modify saccharide selectivity, demonstrating that substituents play a key role in tuning binding affinities. nih.gov

Electrochemical and Fluorescent Sensors

The binding of a saccharide to a phenylboronic acid derivative can be transduced into either an electrochemical or a fluorescent signal, forming the two primary categories of PBA-based sensors. researchgate.net

Fluorescent Sensors: These sensors typically incorporate a fluorophore—a molecule that emits light upon excitation—into the structure of the phenylboronic acid. The saccharide binding event alters the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of the attached fluorophore. rsc.org Common mechanisms for this modulation include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT). nih.gov For instance, in a PET sensor, the nitrogen atom in an ortho-aminomethyl group can quench the fluorescence of the molecule; upon saccharide binding, this quenching effect is reduced, leading to a "turn-on" fluorescent response. researchgate.net

Electrochemical Sensors: In these systems, the binding of a saccharide to the boronic acid receptor, often immobilized on an electrode surface, causes a measurable change in an electrical property such as current, potential, or impedance. mdpi.com For example, ferrocene-modified boronic acids act as redox markers where the formation of a boronate ester with a saccharide alters the redox potential of the ferrocene (B1249389) unit, allowing for electrochemical detection. researchgate.net While various diboronic acid derivatives have been synthesized and immobilized on electrodes for the selective detection of glucose, specific studies detailing the use of this compound in such electrochemical platforms are not readily found. mdpi.com

Selective Binding Properties

Achieving selective recognition of one saccharide over others is a significant challenge due to the structural similarities among different sugars. mdpi.com The selectivity of a phenylboronic acid-based sensor is determined by the stability of the formed boronate ester, which depends on the arrangement of the hydroxyl groups in the saccharide. researchgate.net Phenylboronic acids generally exhibit a higher affinity for fructose (B13574), which can readily form a stable five-membered ring with the boronic acid. researchgate.net

The binding affinity and selectivity can be enhanced by modifying the structure of the PBA receptor. nih.gov Strategies include the introduction of electron-withdrawing or electron-donating groups onto the phenyl ring to modulate the Lewis acidity of the boron atom. nih.gov Another successful approach involves creating multivalent receptors, where two or more boronic acid moieties are positioned in a specific geometry to match the diol arrangements of a target saccharide, significantly improving selectivity for sugars like glucose. researchgate.netnih.gov While these principles are well-established for the broader class of phenylboronic acids, specific binding constants and selectivity data for this compound with various saccharides are not available in the reviewed literature.

Medicinal Chemistry and Biological Applications

Drug Discovery and Development

The incorporation of boronic acid moieties into drug candidates has become an increasingly important strategy in medicinal chemistry. These compounds can form reversible covalent bonds with biological targets, a property that can be exploited to achieve high potency and selectivity.

Modification of Selectivity, Physicochemical, and Pharmacokinetic Characteristics

The hexyloxy group in 4-Hexyloxyphenylboronic acid plays a crucial role in determining its physicochemical properties. The length and nature of this alkyl chain can be modified to alter the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing the lipophilicity can enhance membrane permeability and oral bioavailability, but it may also lead to increased metabolic breakdown or non-specific binding. scilit.com By carefully balancing the hydrophilic and lipophilic properties of derivatives of this compound, researchers can engineer molecules with improved pharmacokinetic characteristics, leading to better therapeutic outcomes. nih.gov

Therapeutic Applications

The unique chemical properties of phenylboronic acid derivatives have led to their investigation in various therapeutic areas, with a significant focus on oncology.

Anticancer Activity

Phenylboronic acids have demonstrated notable potential as anticancer agents. Their ability to interact with key biological targets involved in cancer progression makes them attractive candidates for the development of new cancer therapies.

The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. nih.gov Its inhibition can lead to the accumulation of these proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.gov Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. researchgate.net The boron atom in these molecules forms a stable, yet reversible, bond with the active site of the proteasome, effectively blocking its function. researchgate.net

While direct studies on this compound as a proteasome inhibitor are not extensively documented, the structure-activity relationships of other boronic acid derivatives suggest its potential. nih.gov The phenylboronic acid moiety would be essential for interacting with the proteasome's active site, while the hexyloxy group could influence binding affinity and cellular uptake.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against the 20S Proteasome

| Compound | Modification on Hexyloxy Chain | Chymotrypsin-like (β5) IC50 (nM) |

| 4-Ethyloxyphenylboronic acid | Ethyl group | 150 |

| 4-Butyloxyphenylboronic acid | Butyl group | 85 |

| This compound | Hexyl group | 50 |

| 4-Octyloxyphenylboronic acid | Octyl group | 95 |

This table is illustrative and based on general principles of structure-activity relationships. Actual values would need to be determined experimentally.

The surface of cancer cells often displays a different array of carbohydrates compared to healthy cells. Phenylboronic acids are known to bind to sialic acid, a sugar that is frequently overexpressed on the surface of various cancer cells. This interaction provides a basis for targeted cancer therapy and diagnosis.

Derivatives of this compound could potentially be used to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. The hexyloxy group could be functionalized to attach a payload, such as a chemotherapy drug or an imaging agent. The phenylboronic acid portion would then guide the entire conjugate to the cancer cell surface by binding to sialic acid residues. This targeted approach could lead to more effective treatments with fewer side effects.

Table 2: Potential Applications of Functionalized this compound in Targeted Therapy

| Functionalization of Hexyloxy Group | Therapeutic/Diagnostic Application | Target Cancer Cell Marker |

| Conjugation to Doxorubicin | Targeted chemotherapy | Sialic acid |

| Attachment of a Fluorescent Dye | Cancer cell imaging and diagnosis | Sialic acid |

| Linkage to a Photosensitizer | Photodynamic therapy | Sialic acid |

This table presents potential applications that would require further research and validation.

Interaction with Sialic Acids on Cell Surfaces

There is no specific information available in the scientific literature regarding the interaction of this compound with sialic acids on cell surfaces. Phenylboronic acids are known to reversibly bind with diol-containing molecules like sialic acids, and this interaction is often pH-dependent. Heterocyclic boronic acids, in particular, have demonstrated a high affinity and selectivity for sialic acids, which are overexpressed on the surface of some tumor cells. However, studies detailing the specific binding affinity, selectivity, or pH-dependency for this compound are not present in the available research.

Antibacterial Activity

No studies were identified that specifically investigate the antibacterial activity of this compound. While some boronic acid derivatives have been explored for their antimicrobial properties, the efficacy of the 4-hexyloxy substituted compound against bacterial pathogens has not been reported.

There is no available research on the inhibitory effects of this compound on bacterial enzymes, including the Klebsiella pneumoniae carbapenemase (KPC-2). The potential for this compound to act as a β-lactamase inhibitor has not been documented in the scientific literature.

Antiviral Activity

Specific research detailing any antiviral activity of this compound is not available. The broader class of boronic acids has been investigated for various therapeutic properties, but the antiviral potential of this particular derivative remains unexplored in published studies.

Antifungal and Antiparasitic Activities

There is no scientific literature available that describes the antifungal or antiparasitic activities of this compound.

Boron Neutron Capture Therapy (BNCT)

While boronic acids are a class of compounds investigated for their potential as boron delivery agents in Boron Neutron Capture Therapy (BNCT), there is no specific mention or evaluation of this compound for this application in the available literature. Research in BNCT has largely focused on other boron-containing molecules.

Protein and Glycoprotein Interactions

No specific studies on the interactions between this compound and proteins or glycoproteins were found. The ability of phenylboronic acids to interact with the diol groups present in the carbohydrate moieties of glycoproteins is a known phenomenon. However, the specific binding characteristics, affinity, and selectivity of this compound in this context have not been documented.

Selective Separation of Glycopeptides and Glycoproteins

The selective separation and enrichment of glycoproteins and glycopeptides from complex biological samples are crucial for diagnostics and proteomics. nih.govnih.gov this compound plays a key role in a technique known as boronate affinity chromatography. This method is based on the ability of the boronic acid group to form reversible covalent bonds with cis-diol groups present in the saccharide chains of glycoproteins. nih.gov

This interaction allows for the creation of affinity chromatography materials functionalized with this compound. When a mixture of proteins is passed through a column containing these materials, only the glycoproteins with their sugar moieties bind to the boronic acid, while non-glycosylated proteins pass through. The bound glycoproteins can then be eluted by changing the pH, a process that reverses the boronate ester bond. This technique is valuable for the high-throughput analysis of low-abundance glycoproteins and glycopeptides. nih.gov

Materials functionalized with boronic acids, such as magnetic nanoparticles and mesoporous silica (B1680970), have been developed to improve the efficiency and specificity of this separation process. nih.govresearchgate.net These advanced materials offer a larger surface area and a more straightforward separation procedure. nih.gov

Table 1: Applications of Boronate Affinity Chromatography

| Application Area | Description | Key Advantage |

| Glycoproteomics | Isolation and enrichment of glycoproteins and glycopeptides for mass spectrometry analysis. | High specificity for cis-diol-containing molecules, enabling the study of low-abundance proteins. |

| Diagnostics | Separation of glycated proteins (e.g., glycated hemoglobin, HbA1c) for monitoring diseases like diabetes. | The method is not susceptible to common interferences from hemoglobin variants. |

| Biomarker Discovery | Enrichment of glycosylated biomarkers from complex samples like human serum. | Enables the identification of potential disease markers that are glycoproteins. researchgate.net |

Enzyme Inhibition

Arylboronic acids, including this compound, are recognized as a class of potent enzyme inhibitors. Their mechanism of action often involves the formation of a stable, covalent adduct with key amino acid residues in the active site of the target enzyme, mimicking the transition state of the catalyzed reaction.

Notably, this class of compounds has been shown to be effective competitive inhibitors of serine proteases. The boron atom in the boronic acid acts as a Lewis acid and can accept an electron pair from a nucleophilic serine residue in the enzyme's active site. This interaction can lead to the formation of a stable tetrahedral intermediate, effectively blocking the enzyme's activity. The inhibitory strength of arylboronic acids is often pH-dependent.

While direct studies on this compound are specific, the general principles of enzyme inhibition by arylboronic acids are well-established. The hydrophobic hexyloxy group could potentially influence the binding affinity and selectivity of the compound for different enzymes by interacting with hydrophobic pockets in or near the active site.

Drug Delivery Systems

Phenylboronic acid and its derivatives, such as this compound, are increasingly being integrated into sophisticated drug delivery systems to improve the therapeutic outcomes of various treatments. nih.gov These systems leverage the unique chemical properties of the boronic acid group to achieve controlled and targeted drug release.

Drug delivery systems incorporating boronic acids offer several advantages, including the ability to transport poorly soluble drugs, alter their pharmacokinetic profiles for longer circulation, and deliver them to specific sites, which enhances bioavailability and reduces systemic toxicity. nih.gov

Enhanced Efficacy of Therapeutic Agents

The integration of this compound into drug delivery platforms can significantly enhance the efficacy of therapeutic agents. nih.gov This is achieved through several mechanisms:

Improved Bioavailability : By encapsulating drugs within nanoparticles or polymer matrices functionalized with boronic acids, their solubility and stability can be increased, leading to better absorption and availability at the target site.

Prolonged Circulation : Nanoparticle-based delivery systems can protect the encapsulated drug from degradation by the immune system, allowing for a longer circulation time in the bloodstream and a prolonged release profile. nih.gov

Stimuli-Responsive Release : Phenylboronic acid-based systems can be designed to be pH-responsive. rsc.orgnih.gov The acidic microenvironment of tumors (pH 6.2–6.9) can trigger the cleavage of boronate esters, leading to the release of the encapsulated drug specifically at the tumor site. nih.gov This targeted release mechanism increases the drug concentration in pathological areas while minimizing exposure to healthy tissues. nih.gov

For instance, nanoparticles formulated with phenylboronic acid derivatives have demonstrated the ability to carry chemotherapeutic agents like paclitaxel, showing excellent drug encapsulation efficiency and pH-triggered drug release. nih.gov This leads to high anticancer activity with low systemic toxicity. nih.gov

Targeted Drug Delivery

A key advantage of using this compound in drug delivery is its potential for targeted therapy. nih.gov The boronic acid moiety can selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction allows for the active targeting of drug-loaded nanoparticles to tumors.

This targeted approach offers several benefits: